molecular formula C17H18ClFN2O3S B6476411 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640977-88-2

3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6476411
CAS No.: 2640977-88-2
M. Wt: 384.9 g/mol
InChI Key: PFBRHWPQTAZCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a methoxy group at the 4-position, linked via a piperidine ring substituted with a 2-fluorobenzenesulfonyl moiety. This structure combines halogenated aromaticity, sulfonamide functionality, and a piperidine scaffold, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where such motifs are critical .

Properties

IUPAC Name

3-chloro-4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c18-14-11-20-8-5-16(14)24-12-13-6-9-21(10-7-13)25(22,23)17-4-2-1-3-15(17)19/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBRHWPQTAZCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a synthetic organic compound characterized by a complex structure that includes a pyridine ring, a methoxy group, and a piperidine moiety substituted with a fluorobenzenesulfonyl group. Its molecular formula is C17H18ClFN2O3SC_{17}H_{18}ClFN_2O_3S with a molecular weight of approximately 384.9 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Reported Activities

Research suggests that derivatives similar to 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine exhibit various biological activities:

Activity Type Description
AntimicrobialCompounds with similar structures have shown effectiveness against bacterial strains.
AntitumorSome pyridine derivatives are investigated for their potential to inhibit tumor growth.
Enzyme InhibitionSulfonamide-containing compounds may act as inhibitors for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Properties : A study on related pyridine derivatives indicated that compounds with similar structural features displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine may also possess similar properties due to its structural analogies .
  • Antitumor Activity : Research on quinoxaline derivatives has shown promising antitumor effects, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Given the structural similarities, it is plausible that 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine could exhibit comparable effects.
  • Enzyme Inhibition Studies : Related compounds have been studied for their potential to inhibit key enzymes involved in disease pathology, such as matrix metalloproteinases (MMPs). These enzymes play critical roles in tissue remodeling and cancer metastasis . The sulfonamide group in this compound may facilitate enzyme interaction, leading to inhibition.

Future Research Directions

Given the promising structural characteristics and preliminary findings related to similar compounds, further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy of 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity and reduced toxicity.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Core

The pyridine ring’s substitution pattern significantly influences electronic and steric properties:

  • Chloro vs. In contrast, 2-chloro-4-iodo-3-methylpyridine () demonstrates how halogen position and size alter reactivity and solubility .
  • Methoxy Linker : The 4-methoxy group in the target compound, attached via a piperidinylmethoxy chain, differs from simpler methoxy substituents (e.g., 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine in ). The extended linker may improve conformational flexibility or target engagement .

Piperidine and Sulfonyl Group Variations

Modifications to the piperidine-sulfonyl moiety are critical for pharmacokinetics:

  • Sulfonyl Substituents: The 2-fluorobenzenesulfonyl group in the target compound contrasts with methylsulfonyl (e.g., 1-(methylsulfonyl)piperidin-4-yl in ) or aryl sulfonates. Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Piperidine Modifications : Analogs with 1-ethylpiperidin-4-yl or 1-(2-methoxyethyl)piperidin-4-yl () suggest that bulkier substituents could reduce solubility but improve receptor affinity .

Pharmacological and Physicochemical Properties

Predicted Properties Based on Substituents

Compound Type Molecular Weight (g/mol) LogP (Predicted) Key Features
Target Compound ~435.9 ~2.8 3-Cl, 4-piperidinylmethoxy, 2-F-sulfonyl
1-Methylsulfonylpiperidin-4-yl analog () ~420.1 ~1.9 Reduced lipophilicity, shorter half-life
4-Chloro-6-(4-methoxyphenyl)pyridine () ~350.6 ~3.2 Higher lipophilicity, potential CNS activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.